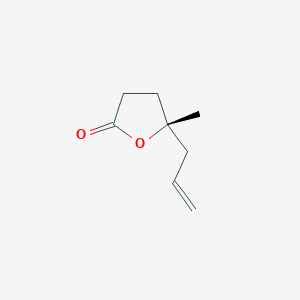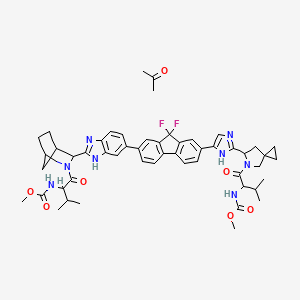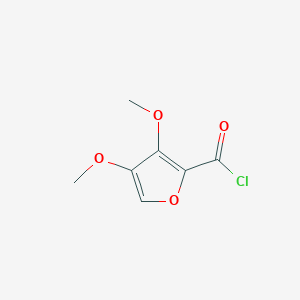
3,4-Dimethoxyfuran-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxyfuran-2-carbonyl chloride is an organic compound with the molecular formula C7H7ClO4 It is a derivative of furan, a heterocyclic organic compound, and features two methoxy groups attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyfuran-2-carbonyl chloride typically involves the chlorination of 3,4-dimethoxyfuran-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the chlorinating agents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethoxyfuran-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3,4-dimethoxyfuran-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, chloroform, and other inert solvents.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
3,4-Dimethoxyfuran-2-carboxylic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
3,4-Dimethoxyfuran-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functionalized materials and polymers.
Biological Studies: Its derivatives may be studied for potential biological activities and medicinal properties.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyfuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the acylated products may interact with enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,5-Dimethylfuran-3-carbonyl chloride: Another furan derivative with similar reactivity but different substitution pattern.
2,5-Dimethoxyfuran: A related compound with methoxy groups but lacking the carbonyl chloride functionality.
Uniqueness: 3,4-Dimethoxyfuran-2-carbonyl chloride is unique due to the presence of both methoxy groups and the reactive carbonyl chloride functionality. This combination allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
717871-81-3 |
|---|---|
Formule moléculaire |
C7H7ClO4 |
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
3,4-dimethoxyfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO4/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3 |
Clé InChI |
ATNWFHXGTVKDMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=COC(=C1OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)
![3-(4-Fluorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15158283.png)
![(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone](/img/structure/B15158286.png)
![4-(2-(Diphenylphosphino)phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15158287.png)

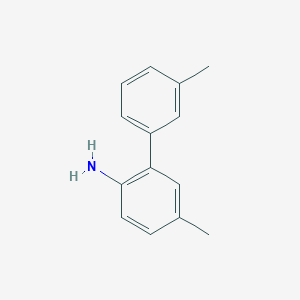
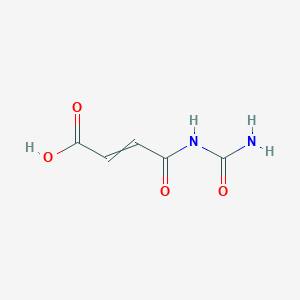
![1H-Indole, 3-[(4-fluorophenyl)sulfonyl]-1-(3-piperidinyl)-](/img/structure/B15158330.png)
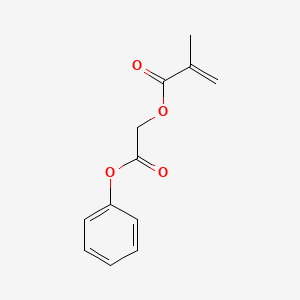
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
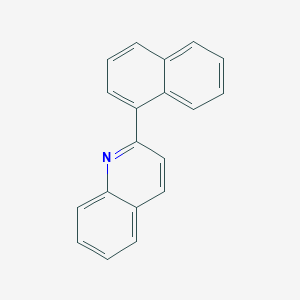
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
